4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15806915
InChI: InChI=1S/C12H15N3S/c1-3-9-4-6-10(7-5-9)11-8(2)16-12(14-11)15-13/h4-7H,3,13H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol

4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole

CAS No.:

Cat. No.: VC15806915

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole -

Specification

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
IUPAC Name [4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine
Standard InChI InChI=1S/C12H15N3S/c1-3-9-4-6-10(7-5-9)11-8(2)16-12(14-11)15-13/h4-7H,3,13H2,1-2H3,(H,14,15)
Standard InChI Key ZTSTYZGQVSAPMR-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2=C(SC(=N2)NN)C

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The molecular formula of 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole is C₁₂H₁₅N₃S, with a molecular weight of 233.33 g/mol. Its structure comprises a central thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with the following groups:

  • 4-Ethylphenyl at position 4: A hydrophobic aromatic group that may influence lipophilicity and receptor binding.

  • Hydrazinyl (-NH-NH₂) at position 2: A reactive moiety capable of forming hydrazones or participating in cyclization reactions.

  • Methyl (-CH₃) at position 5: A simple alkyl group that modulates electronic and steric properties.

The IUPAC name reflects this substitution pattern: 2-hydrazinyl-4-(4-ethylphenyl)-5-methyl-1,3-thiazole.

Table 1: Key Chemical Identifiers

PropertyValueSource Citation
CAS Number886494-55-9
Molecular FormulaC₁₂H₁₅N₃S
Molecular Weight233.33 g/mol
Purity SpecificationsDiscontinued (no data)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of thiazole derivatives typically employs the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halo carbonyl compound . For 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole, a plausible pathway involves:

  • Formation of the Thiazole Core:

    • Reacting 4-ethylphenyl thioamide with a halogenated precursor such as 2-chloro-3-oxobutanoate in ethanol under reflux .

    • This step yields an intermediate ester, e.g., ethyl 4-methyl-2-(4-ethylphenyl)thiazole-5-carboxylate.

  • Hydrazinolysis:

    • Treating the ester intermediate with hydrazine hydrate in absolute ethanol to replace the ester group with a hydrazide (-CONHNH₂) .

    • Subsequent dehydration or cyclization may occur under acidic or thermal conditions to form the final hydrazinyl derivative.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource Citation
Thiazole formationEthanol, reflux, 5–6 hours60–75%
Hydrazide conversionNH₂NH₂·H₂O, ethanol, reflux70–80%

Challenges in Scalability

The compound is listed as discontinued by suppliers , suggesting challenges in large-scale production. Potential issues include:

  • Low stability of the hydrazinyl group under storage conditions.

  • Complex purification requirements due to byproducts from incomplete hydrazinolysis.

Physicochemical Properties

Experimental and Predicted Data

While direct data for this compound is scarce, properties can be extrapolated from analogous thiazoles:

  • Melting Point: Estimated 120–140°C based on similar hydrazinylthiazoles .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the hydrazinyl group; limited solubility in water.

  • Stability: Susceptible to oxidation; storage recommendations include 2–8°C under inert gas .

Table 3: Comparative Physicochemical Data

Property4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazoleEthyl 4-methylthiazole-5-carboxylate
Molecular Weight233.33 g/mol171.22 g/mol
Boiling PointN/A239.1°C
LogP (Lipophilicity)~2.5 (predicted)1.41

Hypothetical Biological Activity and Applications

Antiparasitic Activity

Adamantane-containing thiazoles, such as 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine, exhibited potent activity against Trypanosoma brucei (IC₅₀ = 0.80 µM) . The 4-ethylphenyl group in the subject compound may similarly enhance lipophilicity and target binding.

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